benzimidazoles

Benzimidazoles are a class of heterocyclic compounds characterized by a benzene ring fused to an imidazole ring. These molecules exhibit a wide range of biological activities and applications, making them important in various fields such as pharmaceuticals and agrochemicals. Structurally, benzimidazoles typically contain nitrogen atoms at the 1 and 5 positions of the imidazole ring, contributing to their unique properties.

Benzimidazoles are renowned for their antimicrobial activity against a broad spectrum of organisms including fungi and bacteria. They function as potent inhibitors by targeting specific enzymes or receptors in microorganisms. In the pharmaceutical industry, benzimidazoles are utilized in the development of antifungal drugs due to their ability to disrupt fungal cell membranes and inhibit essential metabolic processes.

In agriculture, these compounds are employed as fungicides owing to their effectiveness against various plant pathogens. Additionally, they find applications in veterinary science for treating parasitic infections. The chemical versatility of benzimidazoles allows them to be modified through functionalization strategies, leading to the creation of derivatives with enhanced potency and selectivity.

Overall, benzimidazoles represent a valuable class of molecules with diverse applications across multiple industries, driven by their inherent structural and biological characteristics.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

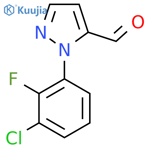

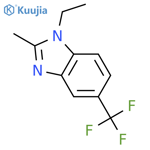

|

1H-Benzimidazole-1-carboxamide,N-methyl- | 23475-48-1 | C9H9N3O |

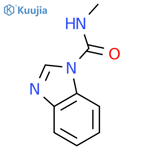

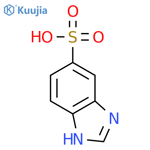

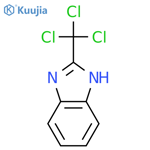

|

1H-benzimidazole-5-sulfonic Acid | 27503-78-2 | C7H6N2O3S |

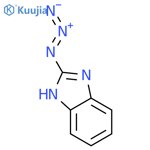

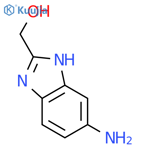

|

1H-Benzimidazole,2-azido- | 1516-74-1 | C7H5N5 |

|

2-Methyl-1H-1,3-benzodiazole Hydrochloride | 1653-75-4 | C8H9ClN2 |

|

HPBCA | 316833-32-6 | C13H9N3O2 |

|

2-ethyl-5-methyl-1H-1,3-benzodiazole | 30411-81-5 | C10H12N2 |

|

1,2-bis(1H-1,3-benzodiazol-2-yl)ethane-1,2-diol | 3314-32-7 | C16H14N4O2 |

|

1H-Benzimidazole,1-ethyl-2-methyl-5-(trifluoromethyl)- | 30563-77-0 | C11H11F3N2 |

|

2-(Trichloromethyl)-1H-benzimidazole | 3584-65-4 | C8H5Cl3N2 |

|

(5-amino-1H-1,3-benzodiazol-2-yl)methanol dihydrochloride | 3411-71-0 | C8H9N3O |

Littérature connexe

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

Fournisseurs recommandés

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés